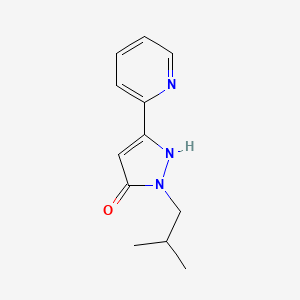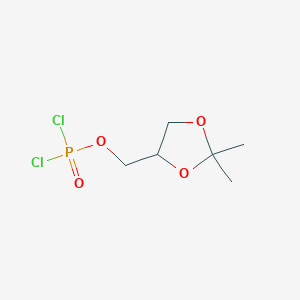
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Phosphorodichloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Phosphorodichloridate is a chemical compound with the molecular formula C6H11Cl2O4P and a molecular weight of 249.03 g/mol. It is primarily used as an intermediate in the synthesis of various phospholipid derivatives, such as Glycerol 3-Phosphoethanolamine Sodium Salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Phosphorodichloridate typically involves the reaction of 2,2-Dimethyl-1,3-dioxolane-4-methanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, and requires careful temperature control to avoid side reactions.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with enhanced safety measures and waste management protocols.
Analyse Chemischer Reaktionen
Types of Reactions: (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Phosphorodichloridate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as alcohols and amines, to form corresponding phosphorodichloridate derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form phosphoric acid derivatives.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, and thiols.
Solvents: Dichloromethane, tetrahydrofuran (THF).
Catalysts: Lewis acids like zinc chloride (ZnCl2) can be used to enhance reaction rates.
Major Products Formed:
Phosphorodichloridate Derivatives: Depending on the nucleophile used, various phosphorodichloridate derivatives can be synthesized.
Phosphoric Acid Derivatives: Hydrolysis leads to the formation of phosphoric acid derivatives.
Wissenschaftliche Forschungsanwendungen
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Phosphorodichloridate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex phospholipids and other phosphorus-containing compounds.
Biology: It serves as an intermediate in the synthesis of biologically active molecules, such as phospholipid analogs.
Medicine: Research into its derivatives has potential implications for drug development, particularly in targeting cellular membranes.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Phosphorodichloridate involves its ability to act as a phosphorylating agent. It reacts with nucleophiles to transfer its phosphoryl group, forming new phosphorus-containing compounds. This property is crucial in the synthesis of various phospholipids and other biologically relevant molecules.
Vergleich Mit ähnlichen Verbindungen
Phosphoryl Chloride (POCl3): A simpler phosphorylating agent used in similar reactions.
Phosphorus Oxychloride (PCl3): Another phosphorylating agent with broader applications.
Dimethyl Phosphite (C2H7O3P): Used in the synthesis of organophosphorus compounds.
Uniqueness: (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Phosphorodichloridate is unique due to its specific structure, which allows for selective reactions and the formation of specialized phospholipid derivatives. Its dioxolane ring provides additional stability and reactivity compared to simpler phosphorylating agents.
Eigenschaften
Molekularformel |
C6H11Cl2O4P |
|---|---|
Molekulargewicht |
249.03 g/mol |
IUPAC-Name |
4-(dichlorophosphoryloxymethyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C6H11Cl2O4P/c1-6(2)10-3-5(12-6)4-11-13(7,8)9/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
IWJCUBRAVZETKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC(O1)COP(=O)(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


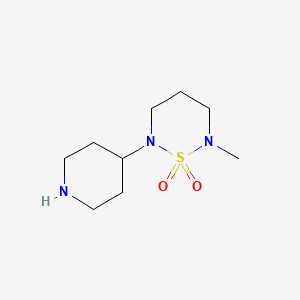
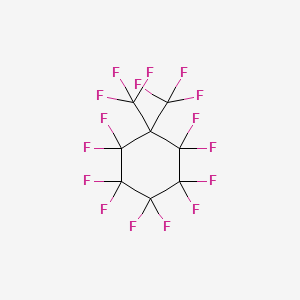
![[(2R,3R,4R)-4-hydroxy-4-methyl-3-(4-methylbenzoyl)oxy-5-oxooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13428543.png)
![2-Methyl-6-[(thiophen-3-yl)methyl]pyrimidin-4-amine](/img/structure/B13428549.png)



![(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-hydroxybut-2-enamide](/img/structure/B13428564.png)
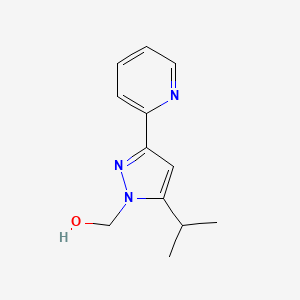
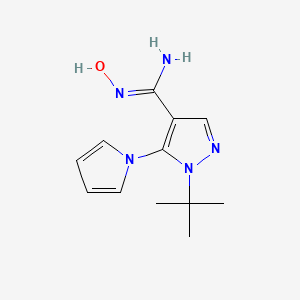
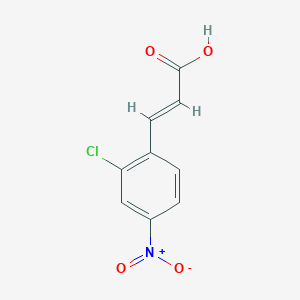
![(3S,11bS)-9,10-dihydroxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B13428602.png)
